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Compound of Interest

Compound Name:
Piperazin-2-ylmethanol

dihydrochloride

Cat. No.: B169416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperazin-2-ylmethanol
dihydrochloride, a valuable chiral building block in medicinal chemistry. This document details

its chemical and physical properties, a detailed synthetic route, its significant biological activity

as a sigma-1 receptor ligand, and relevant experimental protocols.

Core Properties of Piperazin-2-ylmethanol
Dihydrochloride
Piperazin-2-ylmethanol dihydrochloride is a piperazine derivative that serves as a key

intermediate in the synthesis of various biologically active compounds. Its structural features,

including the chiral center and the primary alcohol, make it a versatile scaffold for drug design

and development.

Table 1: Chemical and Physical Properties of Piperazin-2-ylmethanol Dihydrochloride
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Property Value Reference

CAS Number 122323-87-9 [1][2][3][4][5]

Molecular Formula C₅H₁₄Cl₂N₂O [1][2][3]

Molecular Weight 189.08 g/mol [1]

Appearance Solid [1]

Solubility

Soluble in DMSO. The parent

compound, piperazine, is

highly soluble in water and

also soluble in ethanol and

methanol.

[3]

Storage
Store at -20°C for up to 3

years.
[3]

Chiral Analogs

(S)-Piperazin-2-ylmethanol

dihydrochloride (CAS: 149629-

73-2)

[6][7]

Synthesis of (S)-Piperazin-2-ylmethanol
Dihydrochloride
A common and effective method for the enantiomerically pure synthesis of (S)-Piperazin-2-

ylmethanol derivatives starts from the readily available chiral precursor, (S)-serine. The

following is a representative synthetic pathway.
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Synthetic Workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride
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Caption: Synthetic workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride.
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Experimental Protocol: Synthesis of (S)-4-Substituted-
piperazin-2-ylmethanol
This protocol is adapted from the synthesis of chiral nonracemic (piperazin-2-yl)methanol

derivatives[8].

Chloroacetylation of (S)-serine: (S)-serine is reacted with chloroacetyl chloride in the

presence of a suitable base (e.g., sodium hydroxide) in an aqueous medium at low

temperatures (0-5 °C) to yield (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid.

Cyclization: The resulting chloroacetamide is then reacted with a primary amine (R-NH₂) in a

suitable solvent, leading to the formation of a diastereomeric mixture of bicyclic

piperazinediones. The specific diastereomer can be isolated using chromatographic

techniques.

Reduction: The purified piperazinedione is then reduced using a strong reducing agent such

as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to

yield the corresponding (S)-4-substituted-piperazin-2-ylmethanol.

Deprotection and Salt Formation: If a protecting group is used on the primary amine, it is

removed under appropriate conditions. Finally, the free base is treated with hydrochloric acid

in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the desired (S)-Piperazin-2-
ylmethanol dihydrochloride salt, which can be collected by filtration and dried.

Biological Activity and Mechanism of Action
Derivatives of (piperazin-2-yl)methanol have been identified as potent ligands for sigma

receptors, with a particular affinity for the sigma-1 receptor subtype[8]. This interaction is a key

aspect of their biological activity and therapeutic potential.

Sigma-1 Receptor Affinity
Studies have demonstrated that N-4 substituted (S)-(piperazin-2-yl)methanol derivatives exhibit

high affinity for the sigma-1 receptor. The nature of the substituent at the N-4 position

significantly influences the binding affinity, as shown in the table below.
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Table 2: Binding Affinities (Ki) of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for

Sigma Receptors

Compound N-4 Substituent
σ₁ Receptor Ki
(nM)

σ₂ Receptor Ki
(nM)

3a Benzyl 158 ± 21 > 10,000

3b 4-Fluorobenzyl 89 ± 12 > 10,000

3c 4-Chlorobenzyl 65 ± 8 > 10,000

3d 4-Methoxybenzyl 12.4 ± 1.5 1,800 ± 250

3e 3,4-Dimethoxybenzyl 25 ± 3 2,500 ± 300

3f Phenethyl 210 ± 30 > 10,000

Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-

yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12),

3299–3311.[8]

The data indicates that an additional phenyl residue in the N-4 substituent is favorable for high

sigma-1 receptor affinity. Notably, the p-methoxybenzyl substituted derivative 3d shows the

highest affinity for the sigma-1 receptor with a Ki of 12.4 nM and demonstrates significant

selectivity over the sigma-2 receptor[8].

Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the

mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[9][10]. It plays a

crucial role in regulating intracellular calcium signaling, cellular stress responses, and neuronal

plasticity[10][11].
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Simplified Sigma-1 Receptor Signaling Pathway
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Caption: Simplified Sigma-1 Receptor Signaling Pathway.
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Upon activation by a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin

protein (BiP) and modulates the activity of various downstream effectors[8][9]. This includes the

regulation of inositol 1,4,5-trisphosphate (IP3) receptors, which control the release of calcium

from the ER[10]. This modulation of calcium signaling between the ER and mitochondria is

critical for cellular energy metabolism and survival. Furthermore, the sigma-1 receptor is

involved in the unfolded protein response (UPR) and can activate pro-survival pathways such

as the Nrf2 and MAPK signaling cascades, contributing to its neuroprotective effects[12].

Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the

affinity of a test compound for the sigma-1 receptor.
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Workflow for Sigma-1 Receptor Competitive Binding Assay

Preparation

Assay Incubation

Separation and Detection

Data Analysis

Prepare Reagents:
- Assay Buffer

- [³H]-(+)-pentazocine (Radioligand)
- Test Compound (Serial Dilutions)

- Non-specific Ligand (e.g., Haloperidol)

Incubate at Room Temperature:
- Total Binding Wells

- Non-specific Binding Wells
- Test Compound Wells

Prepare Membrane Homogenate
(e.g., Guinea Pig Brain)

Rapid Filtration
(Glass Fiber Filters)

Wash Filters
(Ice-cold Buffer)

Scintillation Counting

Determine IC50 Value

Calculate Ki Value
(Cheng-Prusoff Equation)

Click to download full resolution via product page

Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.
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Protocol: Sigma-1 Receptor Competitive Binding Assay
This protocol is based on established methods for sigma-1 receptor binding assays[8].

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Radioligand: [³H]-(+)-pentazocine prepared in assay buffer at a concentration of

approximately 2-3 nM.

Test Compound: Prepare a series of dilutions of the test compound (e.g., Piperazin-2-
ylmethanol dihydrochloride) in the assay buffer.

Non-specific Binding: A high concentration (e.g., 10 µM) of a known sigma-1 receptor

ligand, such as haloperidol, is used to determine non-specific binding.

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and prepare

a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer to a

protein concentration of approximately 0.5-1.0 mg/mL.

Assay Procedure:

In a 96-well plate, add the following to the respective wells:

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine, and 100 µL of

membrane preparation.

Non-specific Binding: 50 µL of haloperidol solution, 50 µL of [³H]-(+)-pentazocine, and

100 µL of membrane preparation.

Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]-(+)-pentazocine, and

100 µL of membrane preparation.

Incubate the plate at room temperature for 120 minutes.

Filtration and Washing:
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Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B)

using a cell harvester.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Radioactivity Measurement:

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to determine the IC₅₀ value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand).

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.

Conclusion
Piperazin-2-ylmethanol dihydrochloride and its chiral derivatives are important building

blocks in the field of medicinal chemistry. Their synthesis from readily available chiral

precursors allows for the development of enantiomerically pure compounds. The significant

affinity of these derivatives for the sigma-1 receptor highlights their potential for the

development of novel therapeutics targeting a range of neurological and psychiatric disorders.

The experimental protocols provided in this guide offer a solid foundation for researchers and

drug development professionals working with this promising class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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